Introduction: The Significance of the Indole Scaffold
Introduction: The Significance of the Indole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. 1-Isobutyl-1H-indole, a specific N-alkylated derivative, presents a case study in how substitution on the indole nitrogen can modulate physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the core physicochemical properties of 1-Isobutyl-1H-indole. More than a mere compilation of data, this document serves as a practical manual, detailing the experimental methodologies required to characterize this and similar molecules. As a Senior Application Scientist, the emphasis here is not just on the what, but on the why—elucidating the causality behind experimental choices and ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Molecular and Structural Characteristics
The foundational properties of a molecule are derived from its structure. 1-Isobutyl-1H-indole possesses the chemical formula C₁₂H₁₅N.[1] Its structure consists of a bicyclic indole core with an isobutyl group attached to the nitrogen atom at position 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | PubChem CID: 21800469[1] |
| Molecular Weight | 173.25 g/mol | PubChem CID: 11148010 (for isomer 1-Butyl-1H-indole)[2] |
| IUPAC Name | 1-isobutyl-1H-indole | PubChem CID: 21800469[1] |
The presence of the flexible, non-polar isobutyl group is expected to significantly influence properties such as solubility, lipophilicity, and steric interactions compared to the parent indole.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.[3] For a pure, crystalline solid, a sharp melting point range (typically <1°C) is expected.[3] Impurities tend to depress and broaden this range.[3]
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.
This is the most common and pharmacopeia-recognized method for melting point determination.[4]
-
Sample Preparation: Ensure the 1-Isobutyl-1H-indole sample is completely dry and finely powdered to facilitate uniform heat transfer.[4]
-
Capillary Loading: Load the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[5]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).
-
Approximate Determination: Conduct a rapid initial heating (10-20°C/min) to find the approximate melting point.[3][4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a much slower rate (1-2°C/min) near the expected melting point.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a key indicator of volatility.
This method is advantageous for its simplicity and requirement of a small sample volume (less than 0.5 mL).[8]
-
Sample Preparation: Place about 0.5 mL of 1-Isobutyl-1H-indole into a small test tube (fusion tube).
-
Capillary Inversion: Place a standard melting point capillary tube, open end down, into the fusion tube.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil. Gently heat the side arm of the Thiele tube with a microburner.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[9]
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly quantified as the octanol-water partition coefficient (P), or its logarithmic form, logP.[10]
LogP = log ( [Concentration in Octanol] / [Concentration in Water] )
A positive logP value indicates a preference for the lipid (octanol) phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic). Based on its structure (indole ring and isobutyl group), 1-Isobutyl-1H-indole is predicted to be hydrophobic with a significantly positive logP value. For comparison, the computed XLogP3 for the similar 1-isopropyl-1H-indole is 3.4.[11]
This is the classic and most reliable method for logP determination.[10][12]
-
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol to ensure thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of 1-Isobutyl-1H-indole in the phase in which it is more soluble (predicted to be 1-octanol).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the octanol stock solution with a known volume of the saturated water phase. The volume ratio should be adjusted based on the expected logP to ensure a measurable concentration remains in both phases.[12]
-
Equilibration: Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to allow equilibrium to be reached. Centrifugation may be required to fully separate the phases.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of 1-Isobutyl-1H-indole in each phase using a suitable analytical technique, typically UV-Vis spectroscopy, by referencing a standard calibration curve.
-
Calculation: Calculate the partition coefficient using the measured concentrations. The experiment should be repeated at least twice.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Aromatic Protons (Indole Ring): Expected in the range of δ 6.5-7.7 ppm . The signals for H-3 (δ ~6.5 ppm) and H-2 (δ ~7.1 ppm) will be distinct, with the benzene ring protons (H-4, H-5, H-6, H-7) appearing between δ 7.1 and 7.7 ppm.[13][14]
-
N-CH₂ (Methylene): The two protons on the methylene group attached to the indole nitrogen will appear as a doublet, likely around δ 3.8-4.0 ppm , due to coupling with the adjacent methine proton.
-
CH (Methine): The single methine proton of the isobutyl group will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm .
-
CH₃ (Methyl): The six equivalent protons of the two methyl groups will appear as a doublet around δ 0.9-1.0 ppm , due to coupling with the methine proton.
-
Aromatic Carbons: Eight signals are expected in the range of δ 100-140 ppm .[14][15]
-
N-CH₂ (Methylene): Expected around δ 50-55 ppm .
-
CH (Methine): Expected around δ 28-32 ppm .
-
CH₃ (Methyl): Expected around δ 20-22 ppm .
-
Sample Preparation: Dissolve 5-10 mg of 1-Isobutyl-1H-indole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is preferable.[15]
-
Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient for ¹H NMR, while a proton-decoupled experiment is used for ¹³C NMR to obtain singlets for each carbon.[15]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Indole and its derivatives typically exhibit two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions.[16] For indole in a non-polar solvent like cyclohexane, these bands appear around 270-290 nm.[16][17] The spectrum of 1-Isobutyl-1H-indole is expected to be very similar to that of the parent indole.
-
Solvent Selection: Choose a UV-transparent solvent, such as methanol or cyclohexane.[18]
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. The typical scan range would be 200-400 nm.
Conclusion
The physicochemical properties of 1-Isobutyl-1H-indole, while not extensively documented in public literature, can be systematically determined through a series of well-established experimental protocols. This guide outlines the necessary methodologies, from thermal analysis to lipophilicity and spectroscopic characterization, providing the scientific framework required for its comprehensive evaluation. The principles and protocols described herein are broadly applicable across the field of medicinal chemistry, forming the bedrock of characterization for novel chemical entities. By applying these rigorous methods, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs.
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Figure 1. Target molecule 1-Isobutyl-1h-indole with standard IUPAC numbering.
